molecular formula C12H12FN B12070207 Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cat. No.: B12070207
M. Wt: 189.23 g/mol
InChI Key: NQXICSZVAOMJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is an organic compound that features a cyclopropyl group, an ethynyl group, and a fluoro-substituted benzylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Ethynyl Group: This step might involve Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

    Formation of the Benzylamine Moiety: This can be achieved through reductive amination, where a benzaldehyde derivative is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.

    Reduction: Reduction reactions could reduce the ethynyl group to an alkene or alkane.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity, while the ethynyl and fluoro groups could enhance its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in having a cyclopropyl group attached to an amine.

    Ethynylbenzene: Similar in having an ethynyl group attached to a benzene ring.

    Fluorobenzylamine: Similar in having a fluoro-substituted benzylamine moiety.

Uniqueness

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is unique due to the combination of these functional groups in a single molecule, potentially offering unique reactivity and biological activity compared to its individual components.

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

N-[(3-ethynyl-5-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2

InChI Key

NQXICSZVAOMJTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)CNC2CC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.